molecular formula C17H12F2N2O3 B2501832 (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile CAS No. 866151-81-7

(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile

Cat. No.: B2501832
CAS No.: 866151-81-7
M. Wt: 330.291
InChI Key: RKUWSQZCYNMKAB-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a propenenitrile backbone with distinct functional groups, including a difluoroanilino moiety, a hydroxy group, and a phenoxyacetyl group, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Propenenitrile Backbone: This step involves the reaction of a suitable nitrile precursor with an appropriate aldehyde or ketone under basic conditions to form the propenenitrile backbone.

    Introduction of the Difluoroanilino Group: The difluoroanilino group can be introduced via a nucleophilic aromatic substitution reaction, where a difluoroaniline derivative reacts with the propenenitrile intermediate.

    Phenoxyacetylation: The phenoxyacetyl group is typically introduced through an esterification or acylation reaction using phenoxyacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide).

    Reduction: LiAlH₄, NaBH₄ (Sodium borohydride), or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. The difluoroanilino and phenoxyacetyl groups are known to impart biological activity, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroanilino group can enhance binding affinity to biological targets, while the hydroxy and phenoxyacetyl groups can modulate the compound’s reactivity and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2,4-dichloroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile
  • (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-methoxyacetyl)-2-propenenitrile
  • (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenylacetyl)-2-propenenitrile

Uniqueness

Compared to similar compounds, (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile stands out due to the presence of both difluoroanilino and phenoxyacetyl groups, which can enhance its biological activity and chemical stability. These features make it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

(Z)-2-cyano-N-(2,4-difluorophenyl)-3-hydroxy-4-phenoxybut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-11-6-7-15(14(19)8-11)21-17(23)13(9-20)16(22)10-24-12-4-2-1-3-5-12/h1-8,22H,10H2,(H,21,23)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKNWSMZLPEBOH-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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